An In-depth Technical Guide to (R)-1-Bromo-4-(isopropylsulfinyl)benzene
An In-depth Technical Guide to (R)-1-Bromo-4-(isopropylsulfinyl)benzene
CAS Number: 363136-59-8 Molecular Formula: C₉H₁₁BrOS
This technical guide provides a comprehensive overview of (R)-1-Bromo-4-(isopropylsulfinyl)benzene, a chiral organosulfur compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, properties, and applications, with a focus on providing practical insights and methodologies.
Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry
Chiral sulfoxides are a class of organic compounds that have garnered considerable attention in asymmetric synthesis and medicinal chemistry.[1][2] The sulfur atom in a sulfoxide is a stereogenic center, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. This chirality is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug molecule often exhibit distinct pharmacological activities.
(R)-1-Bromo-4-(isopropylsulfinyl)benzene is a valuable building block that combines the functionalities of a chiral sulfinyl group and a brominated aromatic ring. The chiral sulfinyl moiety can act as a powerful chiral auxiliary, directing the stereochemical outcome of a wide range of chemical transformations.[1][3] The bromophenyl group provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of (R)-1-Bromo-4-(isopropylsulfinyl)benzene is essential for its effective use in research and synthesis.
| Property | Value |
| CAS Number | 363136-59-8[5] |
| Molecular Formula | C₉H₁₁BrOS[5] |
| Molecular Weight | 247.15 g/mol [6] |
| Appearance | Typically a solid |
| Storage | Sealed in a dry environment at room temperature[6] |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, a multiplet for the methine proton of the isopropyl group, and a doublet for the diastereotopic methyl protons of the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the carbon attached to the bromine atom appearing at a downfield shift. The carbons of the isopropyl group will also be visible.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.
Synthesis of Enantiopure (R)-1-Bromo-4-(isopropylsulfinyl)benzene
The preparation of enantiomerically pure sulfoxides is a critical challenge in organic synthesis. The two primary strategies for obtaining (R)-1-Bromo-4-(isopropylsulfinyl)benzene are the Andersen synthesis and the asymmetric oxidation of a prochiral sulfide.
The Andersen Synthesis: A Classical Approach
The Andersen synthesis is a widely used method for preparing chiral sulfoxides with high enantiomeric purity.[1] It involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom.
Diagram 1: The Andersen Synthesis Pathway
Caption: A generalized schematic of the Andersen synthesis for chiral sulfoxides.
Experimental Protocol: Conceptual Outline for the Synthesis of (R)-1-Bromo-4-(isopropylsulfinyl)benzene via the Andersen Method
-
Preparation of Diastereomerically Pure Menthyl 4-Bromobenzenesulfinate:
-
React 4-bromobenzenesulfinyl chloride with a chiral alcohol, such as (-)-menthol, in the presence of a base (e.g., pyridine) to form a mixture of diastereomeric sulfinate esters.
-
Separate the desired diastereomer by fractional crystallization, taking advantage of the different solubilities of the diastereomers.
-
-
Nucleophilic Substitution with Isopropyl Grignard Reagent:
-
Treat the purified menthyl (S)-4-bromobenzenesulfinate with isopropylmagnesium bromide in an ethereal solvent (e.g., diethyl ether or THF).
-
The isopropyl nucleophile will displace the menthol auxiliary with inversion of configuration at the sulfur center, yielding (R)-1-Bromo-4-(isopropylsulfinyl)benzene.
-
The reaction should be performed under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent.
-
Asymmetric Oxidation of Prochiral Sulfides: A Catalytic Approach
A more modern and atom-economical approach to chiral sulfoxides is the catalytic asymmetric oxidation of the corresponding prochiral sulfide, 1-bromo-4-(isopropylthio)benzene.[2] This method often employs a chiral metal catalyst or an organocatalyst to selectively deliver an oxygen atom to one of the lone pairs of the sulfur atom.
Diagram 2: Asymmetric Oxidation Workflow
Caption: A general workflow for the catalytic asymmetric oxidation of a sulfide.
Experimental Protocol: Asymmetric Oxidation of 1-Bromo-4-(isopropylthio)benzene
This protocol is a conceptualized procedure based on established methods for asymmetric sulfide oxidation.
-
Materials:
-
1-Bromo-4-(isopropylthio)benzene (substrate)[7]
-
Titanium(IV) isopropoxide (catalyst precursor)
-
(+)-Diethyl L-tartrate (chiral ligand)
-
tert-Butyl hydroperoxide (oxidant)
-
Dichloromethane (solvent)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve titanium(IV) isopropoxide and (+)-diethyl L-tartrate in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes to form the chiral titanium complex.
-
Cool the reaction mixture to -20 °C.
-
Add 1-bromo-4-(isopropylthio)benzene to the cooled solution.
-
Slowly add a solution of tert-butyl hydroperoxide in dichloromethane to the reaction mixture via a syringe pump over several hours to control the exotherm and minimize over-oxidation to the sulfone.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the addition of water.
-
Warm the mixture to room temperature and filter through a pad of celite to remove titanium salts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched (R)-1-Bromo-4-(isopropylsulfinyl)benzene.
-
Determine the enantiomeric excess of the product using chiral HPLC.
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Applications in Drug Development and Asymmetric Synthesis
(R)-1-Bromo-4-(isopropylsulfinyl)benzene is a versatile intermediate with significant potential in drug discovery and development. Its utility stems from the dual reactivity of the chiral sulfinyl group and the bromophenyl moiety.
Chiral Auxiliary in Asymmetric Synthesis
The chiral sulfinyl group can effectively control the stereochemistry of reactions at adjacent or nearby functional groups.[1] This makes (R)-1-Bromo-4-(isopropylsulfinyl)benzene a valuable chiral auxiliary for the synthesis of enantiomerically pure pharmaceutical intermediates. For example, the sulfoxide can direct the diastereoselective addition of nucleophiles to a carbonyl group or the stereoselective formation of carbon-carbon bonds.[3]
Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)
The bromophenyl group serves as a key functional handle for the introduction of molecular diversity through a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4] This allows for the construction of complex molecular scaffolds found in many APIs. The isopropylsulfinyl group can either be retained in the final molecule, where it may contribute to the biological activity, or it can be removed after it has served its purpose as a chiral directing group.
Diagram 3: Synthetic Utility of (R)-1-Bromo-4-(isopropylsulfinyl)benzene
Caption: The dual role of the title compound in asymmetric synthesis.
Safety and Handling
As with all chemical reagents, (R)-1-Bromo-4-(isopropylsulfinyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-1-Bromo-4-(isopropylsulfinyl)benzene is a valuable and versatile chiral building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a stereogenic sulfinyl group and a functionalizable bromophenyl ring provides chemists with a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in the laboratory.
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